molecular formula C28H26ClN3O3S B11191696 2-Chloro-N-(3-((1-isobutyl-2,5-dioxo-4-(p-tolylamino)-2,5-dihydro-1H-pyrrol-3-yl)thio)phenyl)benzamide

2-Chloro-N-(3-((1-isobutyl-2,5-dioxo-4-(p-tolylamino)-2,5-dihydro-1H-pyrrol-3-yl)thio)phenyl)benzamide

Cat. No.: B11191696
M. Wt: 520.0 g/mol
InChI Key: LNYDSTYZNQRFDX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-CHLORO-N-[3-({4-[(4-METHYLPHENYL)AMINO]-1-(2-METHYLPROPYL)-2,5-DIOXO-2,5-DIHYDRO-1H-PYRROL-3-YL}SULFANYL)PHENYL]BENZAMIDE is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a benzamide core substituted with various functional groups, making it a subject of interest for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-CHLORO-N-[3-({4-[(4-METHYLPHENYL)AMINO]-1-(2-METHYLPROPYL)-2,5-DIOXO-2,5-DIHYDRO-1H-PYRROL-3-YL}SULFANYL)PHENYL]BENZAMIDE typically involves multiple steps, starting from readily available starting materials. The synthetic route may include the following steps:

    Formation of the Benzamide Core: The initial step involves the formation of the benzamide core through the reaction of an appropriate benzoyl chloride with an amine.

    Introduction of the Chloro Group: The chloro group can be introduced via electrophilic substitution using reagents such as thionyl chloride.

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving an appropriate dicarbonyl compound and an amine.

    Attachment of the Sulfanyl Group: The sulfanyl group can be introduced through a nucleophilic substitution reaction using thiols.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-CHLORO-N-[3-({4-[(4-METHYLPHENYL)AMINO]-1-(2-METHYLPROPYL)-2,5-DIOXO-2,5-DIHYDRO-1H-PYRROL-3-YL}SULFANYL)PHENYL]BENZAMIDE can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may yield amines or alcohols.

Scientific Research Applications

2-CHLORO-N-[3-({4-[(4-METHYLPHENYL)AMINO]-1-(2-METHYLPROPYL)-2,5-DIOXO-2,5-DIHYDRO-1H-PYRROL-3-YL}SULFANYL)PHENYL]BENZAMIDE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Used in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 2-CHLORO-N-[3-({4-[(4-METHYLPHENYL)AMINO]-1-(2-METHYLPROPYL)-2,5-DIOXO-2,5-DIHYDRO-1H-PYRROL-3-YL}SULFANYL)PHENYL]BENZAMIDE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating the activity of receptors on the cell surface or within the cell.

    Altering Gene Expression: Influencing the expression of genes involved in various biological processes.

Comparison with Similar Compounds

Similar Compounds

  • 2-BROMO-N-[3-({4-[(4-METHYLPHENYL)AMINO]-1-(2-METHYLPROPYL)-2,5-DIOXO-2,5-DIHYDRO-1H-PYRROL-3-YL}SULFANYL)PHENYL]BENZAMIDE
  • 2-METHOXY-N-[3-({4-[(4-METHYLPHENYL)AMINO]-1-(2-METHYLPROPYL)-2,5-DIOXO-2,5-DIHYDRO-1H-PYRROL-3-YL}SULFANYL)PHENYL]BENZAMIDE

Uniqueness

2-CHLORO-N-[3-({4-[(4-METHYLPHENYL)AMINO]-1-(2-METHYLPROPYL)-2,5-DIOXO-2,5-DIHYDRO-1H-PYRROL-3-YL}SULFANYL)PHENYL]BENZAMIDE is unique due to the presence of the chloro group, which can influence its reactivity and biological activity. This compound’s specific structure allows for unique interactions with molecular targets, making it a valuable compound for research and development.

Properties

Molecular Formula

C28H26ClN3O3S

Molecular Weight

520.0 g/mol

IUPAC Name

2-chloro-N-[3-[4-(4-methylanilino)-1-(2-methylpropyl)-2,5-dioxopyrrol-3-yl]sulfanylphenyl]benzamide

InChI

InChI=1S/C28H26ClN3O3S/c1-17(2)16-32-27(34)24(30-19-13-11-18(3)12-14-19)25(28(32)35)36-21-8-6-7-20(15-21)31-26(33)22-9-4-5-10-23(22)29/h4-15,17,30H,16H2,1-3H3,(H,31,33)

InChI Key

LNYDSTYZNQRFDX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)NC2=C(C(=O)N(C2=O)CC(C)C)SC3=CC=CC(=C3)NC(=O)C4=CC=CC=C4Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.